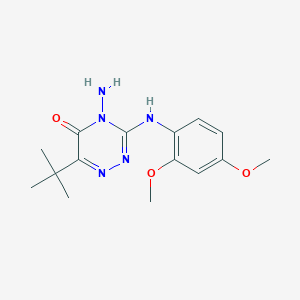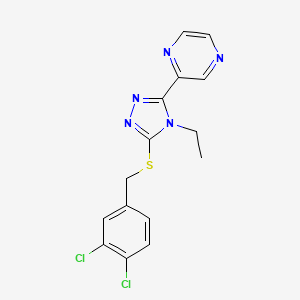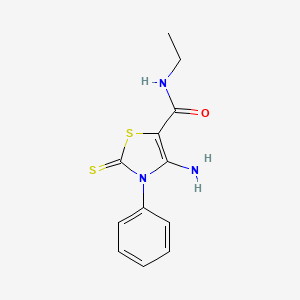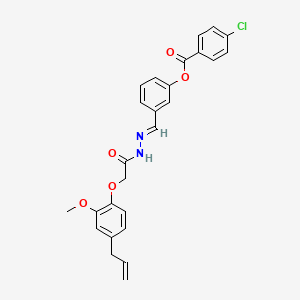
4-Amino-6-tert-butyl-3-(2,4-dimethoxyanilino)-1,2,4-triazin-5(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-6-tert-butyl-3-(2,4-dimethoxyanilino)-1,2,4-triazin-5(4H)-one is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an amino group, a tert-butyl group, and a dimethoxyanilino group attached to a triazine ring. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-6-tert-butyl-3-(2,4-dimethoxyanilino)-1,2,4-triazin-5(4H)-one typically involves multi-step organic reactions. One common method includes the reaction of 2,4-dimethoxyaniline with a triazine derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-Amino-6-tert-butyl-3-(2,4-dimethoxyanilino)-1,2,4-triazin-5(4H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and dimethoxyanilino groups can participate in substitution reactions, leading to the formation of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts like palladium or platinum and are conducted under specific temperature and pressure conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various derivatives with modified functional groups.
Wissenschaftliche Forschungsanwendungen
4-Amino-6-tert-butyl-3-(2,4-dimethoxyanilino)-1,2,4-triazin-5(4H)-one has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-Amino-6-tert-butyl-3-(2,4-dimethoxyanilino)-1,2,4-triazin-5(4H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4’-Di-tert-butyl-2,2’-dipyridyl: Another compound with tert-butyl groups and a pyridine ring.
2-Amino-4-dimethylamino-1,3,5-triazine: Shares the triazine core structure.
Uniqueness
4-Amino-6-tert-butyl-3-(2,4-dimethoxyanilino)-1,2,4-triazin-5(4H)-one is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
Eigenschaften
Molekularformel |
C15H21N5O3 |
|---|---|
Molekulargewicht |
319.36 g/mol |
IUPAC-Name |
4-amino-6-tert-butyl-3-(2,4-dimethoxyanilino)-1,2,4-triazin-5-one |
InChI |
InChI=1S/C15H21N5O3/c1-15(2,3)12-13(21)20(16)14(19-18-12)17-10-7-6-9(22-4)8-11(10)23-5/h6-8H,16H2,1-5H3,(H,17,19) |
InChI-Schlüssel |
DZQQQUGVJHAYKF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=NN=C(N(C1=O)N)NC2=C(C=C(C=C2)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2-methoxyphenyl)-2-[(2E)-2-(4-methylbenzylidene)hydrazinyl]-2-oxoacetamide](/img/structure/B15086272.png)
![3-(4,5-diphenyl-1H-imidazol-1-yl)-N'-[(E)-(2-hydroxy-1-naphthyl)methylidene]propanohydrazide](/img/structure/B15086277.png)
![N-(4-chlorophenyl)-2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B15086289.png)
![Methyl 4-[({[3-(4-methoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}acetyl)amino]benzoate](/img/structure/B15086297.png)
![[2-methoxy-4-[(E)-[[2-(4-phenylmethoxyphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 3-bromobenzoate](/img/structure/B15086300.png)

![2-ethoxy-4-{(E)-[2-(phenylcarbonyl)hydrazinylidene]methyl}phenyl benzoate](/img/structure/B15086307.png)

![4-{[(E)-(2-chloro-5-nitrophenyl)methylidene]amino}-5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B15086321.png)

![Propan-2-yl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B15086331.png)
![2-{[3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3-fluorophenyl)acetamide](/img/structure/B15086353.png)
![2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B15086364.png)
